molecular formula C20H23N B1200484 [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) CAS No. 30223-73-5

[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)

カタログ番号: B1200484
CAS番号: 30223-73-5
分子量: 277.4 g/mol
InChIキー: AJRJPORIQGYFMT-RMOCHZDMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Context and Discovery

[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) was first identified as a metabolite of methadone, a synthetic opioid developed in Germany in the late 1930s. Methadone’s metabolic pathway, including the formation of EDDP, was elucidated in the mid-20th century during pharmacological studies aimed at understanding its long-lasting effects. The stereospecific identification of S-EDDP emerged later, driven by advancements in chiral chromatography and mass spectrometry in the 1990s. Early analytical methods focused on racemic EDDP mixtures, but the development of enantioselective techniques enabled the isolation and characterization of the (S,E)-configured isomer.

Significance in Analytical Chemistry

S-EDDP plays a critical role in forensic and clinical toxicology as a biomarker for methadone adherence monitoring. Its detection in biological matrices (e.g., urine, plasma) provides insights into methadone metabolism rates and patient compliance. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) rely on S-EDDP’s stability and distinct spectral properties for quantification. For example, GC-MS methods targeting the m/z = 277 ion for EDDP achieve detection limits as low as 0.1 µg/mL in urine.

Table 1: Key Physicochemical Properties of S-EDDP

Property Value Source
Molecular Formula C₂₀H₂₃N
Molecular Weight 277.4 g/mol
IUPAC Name (2E,5S)-2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine
SMILES Notation C/C=C/1\C(CC@@HC)(C₂=CC=CC=C₂)C₃=CC=CC=C₃

Relationship to Methadone as Primary Metabolite

S-EDDP is the primary inactive metabolite of methadone, formed via hepatic cytochrome P450 (CYP)-mediated N-demethylation followed by spontaneous cyclization. The stereoselectivity of this process depends on the CYP isoform: CYP2B6 preferentially metabolizes (S)-methadone to S-EDDP, while CYP3A4 and CYP2C19 act on (R)-methadone. Urinary S-EDDP levels correlate with methadone dosage, making it a reliable indicator of metabolic activity. For instance, a study of 33 patients revealed a median urinary S-EDDP/methadone ratio of 0.8–1.2, reflecting individual variations in CYP2B6 activity.

Table 2: Metabolic Pathway of Methadone to S-EDDP

Step Enzyme Involved Product Clinical Relevance
N-demethylation CYP2B6 (primary) Normethadone Rate-limiting step
Cyclization Non-enzymatic S-EDDP Forms stable pyrrolidine ring

Nomenclature and Classification

S-EDDP belongs to the pyrrolidine class of heterocyclic compounds, characterized by a five-membered ring containing one nitrogen atom. Its systematic name, (2E,5S)-2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, reflects three structural features:

  • Stereochemistry : The (S) configuration at position 5 and (E) geometry of the ethylidene double bond.
  • Substituents : Two methyl groups at positions 1 and 5, and two phenyl groups at position 3.
  • Ring structure : A pyrrolidine backbone with an exocyclic ethylidene moiety.

The compound is classified under the ATC code N07BC02 as a diagnostic agent for opioid substitution therapy monitoring.

Table 3: Analytical Methods for S-EDDP Detection

Method Matrix Limit of Detection Key Ion Transitions (m/z) Source
GC-MS Urine 0.1 µg/mL 277 → 234
LC-MS/MS Dried Blood 0.1 µg/L 278.2 → 234.3
RapidFire SPE-MS/MS Urine 10 ng/mL 278 → 186

特性

CAS番号

30223-73-5

分子式

C20H23N

分子量

277.4 g/mol

IUPAC名

(2E)-2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine

InChI

InChI=1S/C20H23N/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h4-14,16H,15H2,1-3H3/b19-4+

InChIキー

AJRJPORIQGYFMT-RMOCHZDMSA-N

SMILES

CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3

異性体SMILES

C/C=C/1\C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3

正規SMILES

CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3

同義語

1,5-dimethyl-3,3-diphenyl-2-ethylidenepyrrolidine
2-Et-1,5-diMe-3,3-DPP
2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine
2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, (+-)-isomer
2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, (E)-isomer
2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, (Z)-isomer
2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, perchlorate
2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, perchlorate, (+-)-isomer
EDDP-3,3
EDPP

製品の起源

United States

準備方法

Chiral Starting Material Selection

The ACS route employs enantiopure (S)-alaninol as the chiral precursor to establish the (S) configuration at C5. (S)-Alaninol undergoes N-Boc protection, yielding tert-butyl ((S)-1-hydroxypropan-2-yl)carbamate with 95% efficiency. This step ensures retention of configuration through subsequent reactions.

Cyclic Sulfamidate Intermediate Formation

Reaction of N-Boc-(S)-alaninol with thionyl chloride generates a cyclic sulfamidite intermediate, which is oxidized to the sulfamidate using sodium periodate and RuCl₃. The sulfamidate (96% yield) serves as a configurationally stable electrophile for nucleophilic ring-opening.

Table 1: Key Reaction Parameters for Sulfamidate Synthesis

StepReagentsTemperatureYield
N-Boc ProtectionBoc₂O, TEA, DCMRT95%
Sulfamidite FormationSOCl₂, imidazole0°C → RT89%
OxidationNaIO₄, RuCl₃, H₂O0°C → RT96%

Ring-Opening and Reductive Amination

The sulfamidate undergoes ring-opening with diphenylacetonitrile in the presence of NaHMDS, affording tert-butyl ((S)-4-cyano-4,4-diphenylbutan-2-yl)carbamate (93% yield). Acidic N-Boc deprotection followed by reductive amination with formaldehyde and NaBH(OAc)₃ yields the (S)-methadone nitrile intermediate (98% yield, >99% ee).

Ethylidene Group Installation

Treatment of the nitrile with ethylmagnesium bromide generates an ethyl-imine intermediate, which is hydrolyzed under acidic conditions to S-EDDP. The E-geometry is favored due to steric hindrance during imine formation, as confirmed by ¹H NMR coupling constants (J = 15.2 Hz).

Table 2: Optimization of Grignard Reaction

ParameterConditionOutcome
SolventToluene98% conversion
Temperature100°CMinimal racemization
Equivalents EtMgBr2.8Complete nitrile consumption

Alternative Routes from Patent Literature

Para-Hydroxylated EDDP Synthesis

A patent route synthesizes para-substituted EDDP derivatives starting from p-methoxybenzophenone. Nitrile formation followed by cyclization yields 1,5-dimethyl-3-(p-methoxyphenyl)-3-phenyl-2-pyrrolidone. Demethylation with BBr₃ introduces a hydroxyl group, enabling conjugation to proteins. While this method prioritizes functionalization over enantioselectivity, substituting (S)-configured intermediates could adapt it for S-EDDP production.

Challenges in Stereochemical Control

The patent route lacks explicit enantiomeric control, producing racemic EDDP unless chiral resolution is employed. Integration of the ACS method’s sulfamidate strategy into this pathway may enable asymmetric synthesis of para-hydroxy-S-EDDP.

Comparative Analysis of Methods

Table 3: Synthesis Method Comparison

ParameterACS RoutePatent Route
Starting Material(S)-Alaninolp-Methoxybenzophenone
Key StepSulfamidate ring-openingNitrile cyclization
Enantiomeric Excess>99% eeNot reported
Overall Yield63%~40% (estimated)
Functionalization ScopeLimited to EDDPPara-substituted derivatives

化学反応の分析

Types of Reactions: [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

Methadone Metabolism and EDDP Formation

S-EDDP is formed through the metabolism of methadone via cytochrome P450 enzymes, specifically CYP3A4 and CYP2B6. Understanding the kinetics of this metabolic process is crucial for optimizing methadone therapy in patients undergoing maintenance treatment for opioid dependence.

Key Findings:

  • Influence of Hepatitis C Virus (HCV) : A study indicated that HCV infection affects the plasma levels of methadone and its metabolites, including S-EDDP. Patients with HCV showed higher plasma concentrations of methadone but not necessarily a corresponding increase in the S-EDDP/methadone ratio, suggesting altered metabolism in these individuals .
  • Inter-individual Variability : Research has demonstrated significant inter-individual variability in the formation rates of S-EDDP from methadone, influenced by genetic factors and co-medications. This variability underscores the need for personalized dosing strategies in methadone maintenance therapy .

Analytical Techniques for Detection

The accurate quantification of S-EDDP is essential for monitoring therapeutic drug levels and ensuring patient safety. Various analytical methods have been developed to detect S-EDDP in biological matrices.

Techniques:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method has been validated for detecting both R- and S-enantiomers of methadone and EDDP in human plasma, urine, and liver microsomes. The method demonstrated high precision and accuracy with a lower limit of quantitation established at 2.5 ng/mL .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Utilized in studies comparing urine and plasma samples from patients undergoing methadone substitution treatment, GC-MS effectively identified higher levels of S-EDDP in urine compared to plasma .

Study on Methadone and EDDP Kinetics

A significant study involved 366 patients receiving methadone maintenance therapy. The researchers analyzed plasma levels of methadone and its metabolites, including S-EDDP. They found that HCV-positive patients had altered pharmacokinetics compared to HCV-negative individuals. The study concluded that monitoring S-EDDP levels could provide insights into individual responses to methadone treatment .

Comparative Analysis of Biological Samples

A recent investigation compared the detection rates of S-EDDP in urine versus plasma samples among patients under methadone treatment. Results indicated that urine samples were more reliable for detecting higher concentrations of S-EDDP than plasma samples, suggesting urine as a preferred matrix for routine monitoring in clinical settings .

Toxicological Implications

Understanding the toxicological profile of S-EDDP is vital for assessing potential risks associated with opioid use. Studies have shown that variations in the metabolic conversion of methadone to S-EDDP can influence toxicity outcomes.

Key Insights:

  • Correlation with pH Levels : Research indicates that the excretion ratio of EDDP to methadone is pH-dependent, which may affect drug monitoring practices in clinical toxicology .

作用機序

The mechanism of action of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) involves its interaction with specific molecular targets. As a metabolite of methadone, it is known to interact with opioid receptors, influencing the central nervous system. The compound’s effects are mediated through binding to these receptors, leading to modulation of neurotransmitter release and subsequent physiological responses .

類似化合物との比較

Key Differences :

  • Metabolic Pathways : CYP2B6’s role in S-EDDP formation makes it susceptible to drug-drug interactions (e.g., with nelfinavir) and hormonal modulation (e.g., estrogen upregulates CYP2B6, accelerating S-methadone metabolism) .
  • Clinical Relevance : Elevated S-EDDP/methadone ratios are linked to increased drug-seeking behavior and reduced MMT efficacy, highlighting its role as a biomarker for treatment monitoring .

Comparison with Methadone

S-EDDP and methadone differ in stability, detection, and clinical utility:

Parameter S-EDDP Methadone
Stability Stable in urine; detectable 4–6 hours post-dose Variable levels due to urine pH, dose, and metabolic differences
Detection Window Preferred for long-term monitoring of methadone adherence Short detection window; less reliable for compliance testing
Excretion Route Urine and bile Primarily urine, with pH-dependent reabsorption

Key Insight : S-EDDP’s stability makes it superior to methadone for confirming recent methadone use in clinical and forensic settings .

Comparison with Other Metabolites (e.g., EMDP)

EDDP and EMDP are sequential metabolites in methadone catabolism:

Parameter S-EDDP EMDP
Formation First N-demethylation product of methadone Secondary metabolite from EDDP via further N-demethylation
Analytical Utility Widely monitored in drug testing Rarely measured; low abundance and instability
Structural Features Pyrrolidine ring with ethylidene substituent Pyrroline structure lacking the ethylidene group

Key Insight : EMDP is less clinically relevant due to its instability and negligible contribution to methadone pharmacokinetic studies .

Research Findings and Data Tables

Table 1: Enantioselective Metabolism of Methadone and EDDP

Enzyme Substrate Product Clinical Impact
CYP2B6 S-methadone S-EDDP Polymorphisms affect dosing requirements in MMT
CYP2C19 R-methadone R-EDDP Genetic variants influence R-methadone clearance

Table 2: Analytical Methods for S-EDDP Detection

Method Matrix Limit of Detection Key Advantage
Chiral LC-MS Plasma, saliva 20 ng/mL Enantiomer separation with CVs <4%
GC-MS Urine, plasma 20 ng/mL Robustness for EDDP quantification
Capillary Electrophoresis Oral fluid Not reported High resolution for enantiomers

生物活性

[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) is a significant compound primarily recognized as a metabolite of methadone. Understanding its biological activity is crucial for elucidating its pharmacological effects and potential therapeutic applications. This article synthesizes current research findings on S-EDDP, focusing on its biological activity, pharmacokinetics, and implications in clinical settings.

Chemical Structure and Properties

S-EDDP is a chiral compound characterized by its unique pyrrolidine structure. The compound's stereochemistry plays a critical role in its biological interactions and pharmacodynamics.

1. Pharmacokinetics

S-EDDP is primarily formed through the demethylation of methadone. Studies have shown that the metabolism of methadone to S-EDDP involves several enzymatic pathways, predominantly through cytochrome P450 enzymes. The pharmacokinetic profile indicates that S-EDDP has a longer half-life compared to its parent compound, methadone, which influences its accumulation in biological systems and potential therapeutic effects .

The biological activity of S-EDDP involves its interaction with opioid receptors in the central nervous system. Research indicates that S-EDDP exhibits affinity for mu-opioid receptors, contributing to its analgesic properties. Its action is mediated through both agonistic and antagonistic effects depending on the receptor subtype and concentration .

3. Therapeutic Implications

S-EDDP's role as a metabolite of methadone suggests potential applications in opioid dependence treatment. Studies have indicated that monitoring S-EDDP levels can provide insights into patient adherence to methadone maintenance therapy and may help in optimizing dosing regimens .

Case Study 1: Chiral Analysis in Postmortem Samples

A study conducted on postmortem brain and blood samples analyzed the concentrations of methadone and its metabolite S-EDDP using liquid chromatography-mass spectrometry (LC-MS). The results indicated significant variations in the ratios of S-EDDP to methadone across different brain regions, highlighting the importance of considering this metabolite in forensic toxicology .

Case Study 2: Urinary Excretion Patterns

Another investigation focused on the urinary excretion patterns of S-EDDP among opiate-dependent patients undergoing detoxification. The study found that higher levels of methadone correlated with increased urinary excretion of S-EDDP, suggesting that monitoring this metabolite could be useful for assessing drug compliance and metabolic status in treatment settings .

Data Tables

ParameterS-EDDPMethadone
Molecular Weight293.4 g/mol309.4 g/mol
Half-Life~24 hours~24 hours
Primary MetabolismCYP3A4, CYP2B6CYP2B6, CYP3A4
Receptor AffinityMu-opioid receptorMu-opioid receptor

Q & A

Q. What analytical methods are optimal for detecting and quantifying S-EDDP in biological samples?

S-EDDP is primarily detected using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for confirmatory analysis and immunoassays for initial screening. LC-MS/MS provides high specificity and sensitivity, with limits of detection (LOD) as low as 1 ng/mL in urine, and is validated for parameters like precision, accuracy, and linearity . Immunoassays (e.g., enzyme-linked immunosorbent assays) are rapid but may cross-react with structurally similar metabolites, necessitating confirmatory LC-MS/MS for definitive results . Method validation should include matrix effects, recovery rates, and interference checks using certified reference standards (e.g., EDDP perchlorate) .

Q. Why is S-EDDP a more reliable biomarker than methadone for monitoring opioid use?

S-EDDP, a primary methadone metabolite, exhibits less variability in excretion due to its independence from urine pH fluctuations and slower degradation kinetics. Methadone levels are influenced by individual metabolic rates and urinary pH, whereas S-EDDP is detectable within 4–6 hours post-dose and remains stable in urine for extended periods, making it a robust biomarker for compliance monitoring .

Q. How should researchers validate the specificity of immunoassays for S-EDDP detection?

Validation requires:

  • Cross-reactivity testing against structurally related compounds (e.g., methadone, EMDP).
  • Spiked recovery experiments in urine matrices to assess accuracy.
  • Comparison with gold-standard methods (e.g., LC-MS/MS) using Bland-Altman analysis to evaluate bias .
    Immunoassays with >95% specificity and <10% cross-reactivity are considered reliable for screening .

Q. What pharmacokinetic factors must be considered when quantifying S-EDDP in longitudinal studies?

Key factors include:

  • Sampling time : Peak S-EDDP levels occur 4–6 hours post-methadone dose.
  • Metabolic interindividual variability : CYP3A4/5 and CYP2B6 polymorphisms affect methadone metabolism to S-EDDP.
  • Storage conditions : Urine samples should be stored at -20°C to prevent degradation .

Q. How does S-EDDP’s stereochemistry influence its detection in enantiomerically complex matrices?

S-EDDP’s (E)-configuration and chiral centers necessitate chiral separation techniques (e.g., chiral LC columns) to resolve it from R-EDDP and other isomers. Failure to account for stereochemistry can lead to overestimation of total EDDP levels and misinterpretation of metabolic ratios .

Advanced Questions

Q. What synthetic strategies enable the production of enantiomerically pure S-EDDP for pharmacological studies?

Enantioselective synthesis of S-EDDP involves:

  • Chiral resolution : Using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate racemic EDDP mixtures .
  • Asymmetric catalysis : Transition-metal catalysts with chiral ligands (e.g., BINAP) to induce stereoselectivity during pyrrolidine ring formation .
    Certified standards (e.g., S-EDDP perchlorate) are critical for calibrating analytical systems .

Q. How do the anxiolytic and antidepressant effects of S-EDDP compare to R-EDDP in preclinical models?

In rodent models, S-EDDP exhibits greater efficacy in reducing anxiety-like behaviors (elevated plus maze) and depressive symptoms (forced swim test) compared to R-EDDP. These differences are attributed to stereoselective interactions with monoamine transporters and σ1 receptors. Studies recommend using enantiomerically pure S-EDDP to isolate pharmacological mechanisms .

Q. What methodological approaches resolve discrepancies between screening and confirmatory S-EDDP results?

Discrepancies arise from immunoassay cross-reactivity or matrix interferences. Solutions include:

  • Parallel analysis : Run immunoassays and LC-MS/MS on the same sample batch.
  • Dilution studies : Assess hook effects in immunoassays.
  • Stability testing : Verify sample integrity under varying storage conditions .

Q. How does S-EDDP’s stereochemistry affect its interaction with hepatic cytochrome P450 enzymes?

S-EDDP is metabolized more slowly by CYP3A4 than R-EDDP due to steric hindrance at the enzyme’s active site. In vitro assays using human liver microsomes and selective CYP inhibitors (e.g., ketoconazole for CYP3A4) confirm this stereoselectivity, impacting pharmacokinetic modeling of methadone therapy .

Q. What advanced chromatographic techniques improve S-EDDP separation from co-eluting metabolites?

Ultra-high-performance liquid chromatography (UHPLC) with sub-2-µm particle columns and hydrophilic interaction liquid chromatography (HILIC) enhance resolution of polar metabolites (e.g., EMDP). Mobile-phase additives (e.g., 0.1% formic acid) improve ionization efficiency in MS detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)
Reactant of Route 2
Reactant of Route 2
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。